molecular formula C12H9ClO B6257311 7-chloro-2-methylnaphthalene-1-carbaldehyde CAS No. 925442-72-4

7-chloro-2-methylnaphthalene-1-carbaldehyde

Cat. No.: B6257311
CAS No.: 925442-72-4
M. Wt: 204.65 g/mol
InChI Key: SSKSAYXGELKGPL-UHFFFAOYSA-N
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Description

7-Chloro-2-methylnaphthalene-1-carbaldehyde is an organic compound with the molecular formula C12H9ClO It is a derivative of naphthalene, characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 2nd position, and an aldehyde group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-methylnaphthalene-1-carbaldehyde typically involves the chlorination of 2-methylnaphthalene followed by formylation. One common method includes:

    Chlorination: 2-Methylnaphthalene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom at the 7th position.

    Formylation: The chlorinated product is then subjected to a formylation reaction using reagents like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the aldehyde group at the 1st position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-methylnaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR).

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium under reflux conditions.

    Reduction: NaBH4 in methanol or LiAlH4 in dry ether.

    Substitution: NaOMe in methanol or KSR in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: 7-chloro-2-methylnaphthalene-1-carboxylic acid.

    Reduction: 7-chloro-2-methylnaphthalene-1-methanol.

    Substitution: 7-substituted-2-methylnaphthalene-1-carbaldehyde derivatives.

Scientific Research Applications

7-Chloro-2-methylnaphthalene-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-2-methylnaphthalene-1-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

    2-Methylnaphthalene-1-carbaldehyde: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    7-Chloro-1-naphthaldehyde: Lacks the methyl group, which may influence its steric properties and interactions with other molecules.

    7-Chloro-2-methylnaphthalene:

Uniqueness: 7-Chloro-2-methylnaphthalene-1-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential for diverse applications in synthesis and research.

Properties

CAS No.

925442-72-4

Molecular Formula

C12H9ClO

Molecular Weight

204.65 g/mol

IUPAC Name

7-chloro-2-methylnaphthalene-1-carbaldehyde

InChI

InChI=1S/C12H9ClO/c1-8-2-3-9-4-5-10(13)6-11(9)12(8)7-14/h2-7H,1H3

InChI Key

SSKSAYXGELKGPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=CC(=C2)Cl)C=O

Purity

95

Origin of Product

United States

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